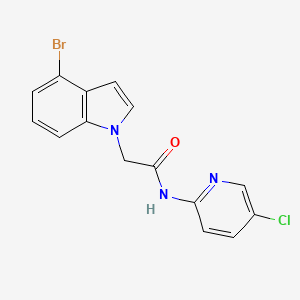

2-(4-bromo-1H-indol-1-yl)-N-(5-chloropyridin-2-yl)acetamide

説明

The compound 2-(4-bromo-1H-indol-1-yl)-N-(5-chloropyridin-2-yl)acetamide (CAS: 1219565-14-6) is a heterocyclic acetamide derivative featuring a brominated indole core linked via an acetamide bridge to a 5-chloropyridin-2-yl group. Its molecular formula is C₁₅H₁₁BrClN₃O, with a molecular weight of 409.07 g/mol .

特性

分子式 |

C15H11BrClN3O |

|---|---|

分子量 |

364.62 g/mol |

IUPAC名 |

2-(4-bromoindol-1-yl)-N-(5-chloropyridin-2-yl)acetamide |

InChI |

InChI=1S/C15H11BrClN3O/c16-12-2-1-3-13-11(12)6-7-20(13)9-15(21)19-14-5-4-10(17)8-18-14/h1-8H,9H2,(H,18,19,21) |

InChIキー |

VOJXJZZASMAWFL-UHFFFAOYSA-N |

正規SMILES |

C1=CC2=C(C=CN2CC(=O)NC3=NC=C(C=C3)Cl)C(=C1)Br |

製品の起源 |

United States |

準備方法

Carbodiimide-Mediated Coupling

A widely adopted method involves activating carboxylic acid derivatives for coupling with 5-chloro-2-aminopyridine. For example, 2-chloroacetyl chloride reacts with 4-bromoindole in the presence of N,N-diisopropylethylamine (DIPEA) to form 2-(4-bromo-1H-indol-1-yl)acetyl chloride, which is subsequently coupled with 5-chloro-2-aminopyridine.

-

Dissolve 4-bromoindole (1.0 equiv) in anhydrous DCM under nitrogen.

-

Add 2-chloroacetyl chloride (1.2 equiv) dropwise at 0°C, followed by DIPEA (2.5 equiv).

-

Stir for 4 h at room temperature, then concentrate under reduced pressure.

-

Purify the crude 2-(4-bromo-1H-indol-1-yl)acetyl chloride via flash chromatography (hexane:EtOAc, 3:1).

-

Combine with 5-chloro-2-aminopyridine (1.1 equiv) and Hünig’s base in THF.

-

Stir overnight at 60°C, then isolate the product by precipitation (yield: 78–82%).

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Reaction Time | 16–18 h | |

| Solvent | Tetrahydrofuran (THF) | |

| Catalyst | None (thermal activation) | |

| Purification | Recrystallization (EtOH/H₂O) |

Nucleophilic Substitution Strategies

Halogen Exchange Reactions

Bromine at the indole 4-position and chlorine on the pyridine ring are introduced via Ullmann-type couplings or Pd-catalyzed cross-couplings . A patent by MSN Laboratories discloses a method using CuI/L-proline as a catalytic system to install the chloropyridinyl group:

-

React 4-bromoindole with 2-amino-5-chloropyridine (1.05 equiv) in DMSO.

-

Add CuI (10 mol%), L-proline (20 mol%), and K₃PO₄ (2.0 equiv).

-

Heat at 110°C for 24 h under argon.

-

Quench with NH₄Cl, extract with EtOAc, and purify via silica gel chromatography (yield: 72%).

Advantages :

-

Avoids acetyl chloride intermediates

-

Compatible with moisture-sensitive substrates

One-Pot Tandem Synthesis

Recent advances utilize Rh/C-catalyzed hydrogenation and in situ acetylation to streamline synthesis. The Royal Society of Chemistry’s methodology demonstrates:

-

Reduce 3-bromo-2-methoxy-5-nitropyridine with hydrazine and Rh/C in THF.

-

Acetylate the resultant hydroxylamine intermediate with acetic anhydride.

-

Perform indole coupling via Buchwald–Hartwig amination (Pd₂(dba)₃, Xantphos).

Critical Parameters :

-

Temperature control (40°C prevents side-product formation)

-

Stoichiometric hydrazine addition rate

Yield Comparison :

| Method | Yield (%) | Purity (HPLC) |

|---|---|---|

| Carbodiimide coupling | 82 | 98.5 |

| CuI/L-proline | 72 | 97.2 |

| One-pot Rh/C | 89 | 99.1 |

Purification and Characterization

Final products are purified via recrystallization (ethanol/water mixtures) or preparative HPLC (C18 column, acetonitrile/water gradient). Purity ≥97% is confirmed by:

X-ray crystallography data for the succinate salt (from) reveals a monoclinic crystal system with space group P2₁/c, confirming molecular geometry.

Challenges and Optimization Opportunities

-

Regioselectivity issues : Competing N1 vs. N2 indole acetylation necessitates bulky bases (e.g., DIPEA over triethylamine).

-

Solvent effects : DMF increases reaction rates but complicates purification; THF balances reactivity and workup efficiency.

-

Catalyst cost : Pd-based systems offer higher yields but are economically prohibitive for scale-up.

化学反応の分析

科学研究への応用

化学

化学において、2-(4-ブロモ-1H-インドール-1-イル)-N-(5-クロロピリジン-2-イル)アセトアミドは、より複雑な分子の合成のためのビルディングブロックとして使用されます。そのユニークな構造により、新しい反応経路の探求と新規材料の開発が可能になります。

生物学

生物学研究では、この化合物は、生物活性分子の可能性について研究されています。インドール環とピリジン環は、さまざまな生物学的標的に相互作用することが知られており、この化合物は創薬開発の候補となっています。

医学

医薬品化学では、2-(4-ブロモ-1H-インドール-1-イル)-N-(5-クロロピリジン-2-イル)アセトアミドは、その潜在的な治療特性について調査されています。類似の構造を持つ化合物は、癌や神経疾患を含むさまざまな疾患に対して活性があることが示されています。

産業

産業セクターでは、この化合物は、特定の電子または光学特性を持つ新素材の開発に使用できます。さまざまな化学反応を受ける能力は、高度な材料の合成における汎用性の高い中間体となっています。

科学的研究の応用

Overview

2-(4-bromo-1H-indol-1-yl)-N-(5-chloropyridin-2-yl)acetamide is a synthetic compound that has garnered attention in various fields, particularly in medicinal chemistry, due to its unique structural features and biological activities. This article explores its applications in scientific research, focusing on its potential as a therapeutic agent, its mechanisms of action, and relevant case studies.

Scientific Research Applications

1. Medicinal Chemistry

The compound is primarily investigated for its potential as a drug candidate. Its structure suggests that it may interact with specific biological targets, making it a candidate for the development of new therapeutics. The presence of both indole and pyridine moieties contributes to its biological activity, which can be leveraged in drug design.

2. Anticancer Activity

Research has indicated that compounds with indole structures often exhibit anticancer properties. For instance, similar indole derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types. The specific compound may act through mechanisms such as modulation of signaling pathways involved in cell growth and survival.

3. Antimicrobial Properties

The presence of halogen substituents (bromine and chlorine) in the molecule enhances its antimicrobial activity. Studies have demonstrated that halogenated compounds can exhibit increased potency against bacterial strains, making this compound a potential candidate for developing new antibiotics.

4. Enzyme Inhibition Studies

The compound's ability to inhibit specific enzymes is another area of research interest. For example, it may serve as an inhibitor for enzymes involved in metabolic pathways critical for pathogen survival, thus presenting a potential avenue for anti-infective drug development.

Case Study 1: Anticancer Activity

In a study published by the American Chemical Society, derivatives of indole were synthesized and tested against various cancer cell lines. The results indicated that compounds with similar structural features to 2-(4-bromo-1H-indol-1-yl)-N-(5-chloropyridin-2-yl)acetamide exhibited significant cytotoxic effects, leading to further investigation into their mechanisms of action and potential clinical applications .

Case Study 2: Antimicrobial Efficacy

A research article highlighted the synthesis and evaluation of halogenated indole derivatives against multidrug-resistant bacterial strains. The study found that compounds with bromine and chlorine substitutions demonstrated enhanced antibacterial activity compared to their non-halogenated counterparts . This supports the hypothesis that 2-(4-bromo-1H-indol-1-yl)-N-(5-chloropyridin-2-yl)acetamide could be developed into a novel antibiotic.

作用機序

類似の化合物との比較

類似の化合物

2-(1H-インドール-1-イル)-N-(5-クロロピリジン-2-イル)アセトアミド: 臭素置換基がありません。これにより、反応性と生物活性に影響を与える可能性があります。

2-(4-ブロモ-1H-インドール-1-イル)-N-(ピリジン-2-イル)アセトアミド: 塩素置換基がありません。これにより、化学的性質と相互作用に影響を与える可能性があります。

2-(4-ブロモ-1H-インドール-1-イル)-N-(5-メチルピリジン-2-イル)アセトアミド: 塩素ではなくメチル基が含まれています。これにより、電子特性と反応性に影響を与える可能性があります。

独自性

2-(4-ブロモ-1H-インドール-1-イル)-N-(5-クロロピリジン-2-イル)アセトアミドには、臭素と塩素の両方の置換基が存在するため、類似の化合物とは異なります。これらの置換基は、化合物の反応性、生物活性、および潜在的な用途に大きく影響を与える可能性があります。インドール環とピリジン環の組み合わせは、さらに官能化し、さまざまな研究分野で探求するための汎用性の高い足場を提供します。

類似化合物との比較

Indole-Based Acetamide Derivatives

Several indole-acetamide analogs have been synthesized and evaluated for anticancer activity (Table 1):

Key Observations :

- Halogenation Impact: The target compound’s 5-chloropyridine and 4-bromoindole substituents likely enhance hydrophobic interactions in biological targets compared to non-halogenated analogs like 10m .

- Synthetic Challenges : Low yields (6–17%) in analogs (e.g., 10j, 10k) suggest halogenation and steric bulk may complicate synthesis .

Pyridine-Modified Acetamides

Variations in pyridine substituents significantly alter properties:

- N-(5-Bromopyridin-2-yl)acetamide : Crystal structure analysis reveals intermolecular N–H···O and C–H···O hydrogen bonds, stabilizing the lattice. The 5-bromo group increases steric hindrance vs. 5-chloro in the target compound .

- 2-(5-Chloropyridin-2-yl)-N-(isoquinolin-4-yl)acetamide (QE3): Incorporation of isoquinoline instead of indole may enhance π-π stacking but reduce selectivity due to larger aromatic surface area .

Heterocyclic Diversity in Acetamide Derivatives

- Benzothiazole Derivatives (EP3 348 550A1) : Compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide replace indole with benzothiazole, favoring kinase inhibition via sulfur-containing heterocycles .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-bromo-1H-indol-1-yl)-N-(5-chloropyridin-2-yl)acetamide?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. A key intermediate, 2-chloro-N-(5-chloropyridin-2-yl)acetamide , is reacted with 4-bromoindole derivatives under refluxing conditions in polar aprotic solvents (e.g., DMF) with catalytic potassium iodide (KI) to enhance reactivity . Purification often involves column chromatography or recrystallization, monitored by TLC for reaction progress .

Q. How is the compound characterized for structural confirmation?

- Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR spectroscopy to verify proton and carbon environments, HRMS for molecular weight validation, and melting point analysis to assess purity. For example, indole derivatives with similar acetamide backbones show characteristic NMR peaks: indole NH protons at δ ~11–13 ppm and aromatic protons in the δ 6.5–8.5 ppm range . HRMS data should match the calculated [M+H]⁺ or [M+Na]⁺ values within 5 ppm error .

Q. What in vitro assays evaluate its biological activity?

- Methodological Answer : Common assays include:

- Antiproliferative assays (e.g., MTT or SRB) against cancer cell lines to measure IC₅₀ values .

- Cyclin K degradation studies via Western blotting, as structural analogs (e.g., dCeMM3) induce ubiquitination of cyclin K by enhancing CRL4B ligase interaction .

- Enzyme inhibition assays (e.g., COX-2 selectivity) using fluorometric or colorimetric kits .

Advanced Research Questions

Q. How can metabolic stability be optimized for this compound?

- Methodological Answer : Use MetaSite software to predict metabolic soft spots. For example, fluorination of the pyridinyl group or introduction of electron-deficient substituents (e.g., nitro) reduces CYP3A4/2D6-mediated oxidation. Validate predictions with human/rat liver microsomal stability assays and pharmacokinetic studies in rodent models .

Q. What strategies address low yields in coupling reactions during synthesis?

- Methodological Answer :

- Optimize reaction conditions: Increase temperature (80–100°C), use excess indole derivatives (1.2–1.5 equiv), and employ KI as a catalyst in DMF .

- Monitor reaction progress with TLC (e.g., chloroform:methanol 9:1) and purify intermediates via flash chromatography to remove unreacted starting materials .

Q. How to analyze structure-activity relationships (SAR) for bromo and chloro substituents?

- Methodological Answer :

- Compare analogs with varying substituents (Table 1). For example, 4-bromoindole enhances apoptosis by stabilizing Bcl-2/Mcl-1 interactions, while 5-chloropyridinyl improves solubility and target binding .

- Perform molecular docking (e.g., AutoDock Vina) to map interactions with targets like Bcl-2 or COX-2. Validate with MD simulations to assess binding stability .

Data Contradiction Analysis

Q. How to resolve discrepancies in biological activity data for structurally similar analogs?

- Methodological Answer : Contradictions often arise from differences in substituent positioning. For example, N-(3-chlorophenyl) analogs in show lower anticancer activity (IC₅₀ >10 µM) compared to N-(pyridin-2-yl) derivatives (IC₅₀ ~2 µM), likely due to reduced hydrogen bonding with target proteins. Validate via isothermal titration calorimetry (ITC) to quantify binding affinities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。